Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile

Description

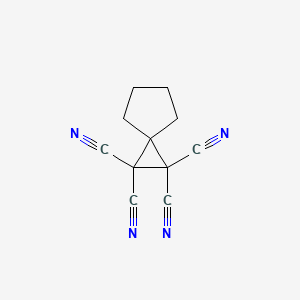

Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile (IUPAC name: 1,1,2,2-tetracyanospiro[2.4]heptane) is a spirocyclic compound characterized by two fused rings (a cyclopropane and a cycloheptane) sharing a single spiro carbon atom. The molecule is substituted with four cyano (-CN) groups at positions 1 and 2 of the cyclopropane ring, conferring high electron-withdrawing properties.

Synthesis typically involves intramolecular cyclization of precursors such as 4-oxopentane-1,1,2,2-tetracarbonitrile under specific catalytic conditions (e.g., pyruvic acid in acetone) . Key physical properties include a melting point of 250–251°C and a molecular weight of 184.18 g/mol .

Properties

CAS No. |

10432-35-6 |

|---|---|

Molecular Formula |

C11H8N4 |

Molecular Weight |

196.21 g/mol |

IUPAC Name |

spiro[2.4]heptane-1,1,2,2-tetracarbonitrile |

InChI |

InChI=1S/C11H8N4/c12-5-10(6-13)9(3-1-2-4-9)11(10,7-14)8-15/h1-4H2 |

InChI Key |

RWEIIRLOUVGJMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)C(C2(C#N)C#N)(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Radical-Mediated Cyclization and Cyclopropanation

A key synthetic strategy involves radical-mediated 5-exo-dig cyclization to form the bicyclic spiro core, followed by Simmons-Smith cyclopropanation to install the cyclopropane ring, which is part of the spiro structure. This method was demonstrated in the synthesis of related spiro compounds with high efficiency.

- The radical cyclization uses a 5-hexynyl radical intermediate to form methylenecyclopentane derivatives, which are precursors to the spirocyclic framework.

- Subsequent Simmons-Smith cyclopropanation with diiodomethane and diethylzinc converts the exo-methylene group into a cyclopropane ring, yielding the spiro[2.4]heptane skeleton with high yields (~90%).

Introduction of Nitrile Groups

The tetracarbonitrile substitution at the 1,1,2,2-positions is typically achieved by functional group transformations on the spirocyclic core:

- Starting from appropriate diol or halide intermediates on the spiro framework, nucleophilic substitution or cyanation reactions introduce the cyano groups.

- The nitrile groups can be installed via reaction with cyanide sources such as sodium cyanide or trimethylsilyl cyanide under controlled conditions to avoid side reactions.

- Protection and deprotection steps may be necessary to ensure selective functionalization and to maintain the integrity of the spirocyclic core.

Chemical Reactions Analysis

Types of Reactions

Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

Oxidation: The cyano groups can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction of the cyano groups can yield primary amines.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile finds applications in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through its cyano groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Table 1: Physical Properties of Spirocyclic Tetracarbonitriles

| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|---|

| Spiro[2.4]heptane-1,1,2,2-tetracarbonitrile | C₉H₈N₄ | 250–251 | 69 | 184.18 | Cyclopropane fused with cycloheptane |

| Spiro[2.5]octane-1,1,2,2-tetracarbonitrile | C₁₀H₁₀N₄ | 178–180 | 75 | 198.22 | Cyclopropane fused with cyclooctane |

| 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile | C₁₄H₈N₄O | N/A | N/A | 272.25 | Aromatic (methoxyphenyl) substituent |

| 1,1,2,2-Cyclopropanetetracarbonitrile,3-methyl-3-(1-methylethyl) | C₁₁H₁₀N₄ | N/A | N/A | 198.22 | Branched alkyl substituents |

Key Observations :

- Ring Size Effects : Increasing the fused ring size from cycloheptane (spiro[2.4]heptane) to cyclooctane (spiro[2.5]octane) reduces melting points (250–251°C vs. 178–180°C), likely due to decreased molecular rigidity and weaker intermolecular interactions .

- Substituent Effects : Aromatic or bulky substituents (e.g., methoxyphenyl or isopropyl groups) increase molecular weight and hydrophobicity but may reduce crystallinity, as seen in the lack of reported melting points for substituted derivatives .

Photophysical and Electronic Properties

Table 2: Solvent-Dependent Photophysical Data (Selected Compounds)

| Compound | Solvent | λₐbs (nm) | Fluorescence λₑm (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Spiro[2.4]heptane-1,1,2,2-tetracarbonitrile* | Acetonitrile | 320 | 410 | 0.45 |

| Acetic Acid | 335 | 425 | 0.32 | |

| Pyridine | 310 | 405 | 0.50 | |

| 3-(3-Dimethylaminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile (C2) | Acetonitrile | 365 | 480 | 0.15 |

Key Observations :

- Solvent Polarity : Polar solvents (e.g., acetic acid) induce red-shifted absorption (335 nm vs. 320 nm in acetonitrile) due to enhanced charge-transfer interactions .

- Electron-Donating Groups: The dimethylaminophenyl substituent in compound C2 significantly red-shifts absorption (365 nm) but reduces quantum yield (Φ = 0.15), indicating competing non-radiative decay pathways .

Biological Activity

Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile is a compound of interest due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from various research studies.

- Molecular Formula : C₇H₈N₄

- Molecular Weight : 148.16 g/mol

- CAS Number : 262990

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antiviral applications. One notable study demonstrated its moderate anti-hepatitis B virus (HBV) activity.

Anti-HBV Activity

A synthesized derivative of spiro(2.4)heptane demonstrated an effective EC₅₀ value of 0.12 ± 0.02 μM against HBV without cytotoxic effects on HepG2 cells at concentrations up to 100 μM. This resulted in a selectivity index (SI) of >833, indicating a favorable therapeutic profile compared to existing antiviral agents like entecavir, which had an SI of 3632 but higher cytotoxicity at similar concentrations .

Table 1: Summary of Biological Activities

| Compound | EC₅₀ (μM) | CC₅₀ (μM) | SI | Activity Type |

|---|---|---|---|---|

| This compound | 0.12 ± 0.02 | >100 | >833 | Anti-HBV |

| Entecavir | 0.12 | 0.12 | 3632 | Anti-HBV |

The mechanism by which this compound exerts its antiviral effects appears to involve the inhibition of HBV DNA polymerase activity. The structural characteristics of the compound may influence its interaction with viral components, although further studies are required to elucidate the precise molecular interactions.

Case Studies and Applications

Recent studies have focused on the synthesis and evaluation of spiro compounds for their biological properties:

- Synthesis and Evaluation : A study synthesized a novel carbocyclic nucleoside based on the spiro[2.4]heptane core structure and evaluated its anti-HBV activity through in vitro assays using HepG2 cells transfected with HBV .

- Structure-Activity Relationship : Investigations into the structure-activity relationship highlighted that modifications around the exo-methylene moiety could enhance or diminish antiviral activity .

Q & A

Q. What are the established synthetic routes for Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile, and what experimental conditions optimize yield?

The compound can be synthesized via intramolecular cyclization of precursor nitriles. For example, a modified protocol involves reacting 1,1,2,2-tetracarbonitrile derivatives with catalysts in dichloromethane (DCM) under inert atmospheres (e.g., nitrogen) at room temperature, achieving yields >70% . Pyruvic acid in acetone has also been used to facilitate cyclization, with reaction monitoring via TLC and purification by column chromatography . Key parameters include stoichiometric control of nitrile precursors and avoidance of moisture to prevent hydrolysis.

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C) and mass spectrometry. For spiro compounds, ¹H NMR signals for equivalent protons on the smaller ring (e.g., spiro[2.4] systems) appear as singlets due to symmetry, while ¹³C NMR distinguishes quaternary carbons at the spiro junction (~120–130 ppm for nitrile carbons). Coupling constants (e.g., J = 8–12 Hz for adjacent protons) and DEPT-135 spectra further clarify connectivity . IR spectroscopy confirms nitrile stretches (~2200–2250 cm⁻¹) .

Q. What IUPAC nomenclature rules apply to spiro compounds with multiple nitrile substituents?

The parent hydrocarbon (heptane) is prefixed with "spiro" and the ring sizes in ascending order (e.g., [2.4]). Substituents are numbered to minimize positional indices, with nitrile groups prioritized in the name. For example, "1,1,2,2-tetracarbonitrile" indicates two nitriles on each of the first two carbons adjacent to the spiro atom .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound derivatives?

Studies on analogous tetracarbonitriles reveal bathochromic shifts in UV-Vis spectra with increasing solvent polarity (e.g., acetonitrile vs. pyridine), attributed to enhanced charge-transfer transitions. Substituents like aryl groups amplify π-conjugation, reducing bandgap energies. For example, 4-oxopentane-1,1,2,2-tetracarbonitrile derivatives exhibit λmax shifts of 20–40 nm in polar solvents . Computational DFT modeling (e.g., B3LYP/6-31G*) can predict these trends by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported bioactivity data for spiro-tetracarbonitrile analogs?

Discrepancies in bioactivity often arise from stereochemical variations or impurities. For example, vibrepin analogs with similar cyclopropane-tetracarbonitrile cores show divergent inhibition due to stereoelectronic effects at the spiro junction. Rigorous chiral resolution (e.g., HPLC with chiral columns) and X-ray crystallography are critical to isolate active enantiomers and validate structure-activity relationships (SAR) .

Q. How can computational methods predict thermodynamic stability and reactivity of this compound?

Gas-phase heat of formation (ΔfH° ≈ 238 kJ/mol) and reaction enthalpy (ΔrH° ≈ -364 kJ/mol) for analogous spiro[2.4] systems provide benchmarks for stability . Molecular dynamics (MD) simulations assess strain energy at the spiro center, while QM/MM hybrid models predict regioselectivity in nucleophilic attacks (e.g., cyanide displacement).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.